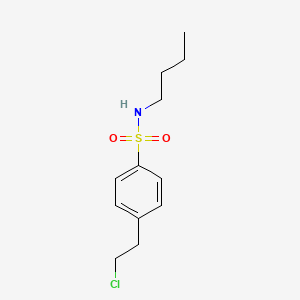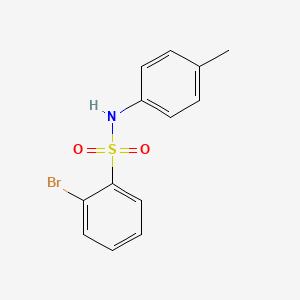![molecular formula C9H7F3N2O2 B12443132 [6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12443132.png)
[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid typically involves the construction of the pyrimidine ring followed by the introduction of the cyclopropyl and trifluoromethyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications.
For example, a typical synthetic route might start with the condensation of a suitable aldehyde with a guanidine derivative to form the pyrimidine ring. The cyclopropyl group can be introduced via a cyclopropanation reaction using a diazo compound, while the trifluoromethyl group can be added using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a copper catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of robust catalysts and reagents that can withstand industrial conditions is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, [6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of pyrimidine pathways is beneficial .
Industry
In industry, the compound can be used in the development of advanced materials with unique properties. Its incorporation into polymers or other materials can enhance their performance, making them suitable for specialized applications.
Mécanisme D'action
The mechanism of action of [6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the cyclopropyl group can influence its overall stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethylpyridine: This compound shares the trifluoromethyl group and pyridine ring but lacks the cyclopropyl group and carboxylic acid functionality.
Trifluorotoluene: Similar in having a trifluoromethyl group, but it is attached to a benzene ring instead of a pyrimidine ring.
Uniqueness
The uniqueness of [6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid lies in its combination of a cyclopropyl group, a trifluoromethyl group, and a pyrimidine ring. This combination imparts distinct chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C9H7F3N2O2 |
|---|---|
Poids moléculaire |
232.16 g/mol |
Nom IUPAC |
4-cyclopropyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C9H7F3N2O2/c10-9(11,12)6-3-5(4-1-2-4)13-7(14-6)8(15)16/h3-4H,1-2H2,(H,15,16) |
Clé InChI |
ARDWNBYSKSOKKW-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC(=NC(=N2)C(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate](/img/structure/B12443050.png)
![2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium;4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-1-id-2-ylidene]pyridin-1-ide](/img/structure/B12443057.png)
![dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B12443064.png)
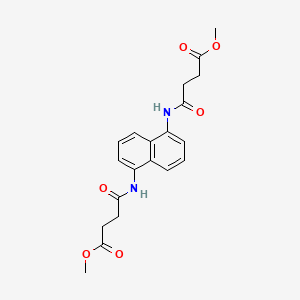
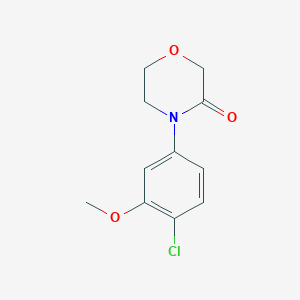
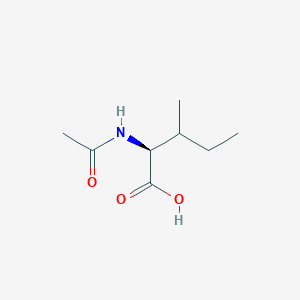
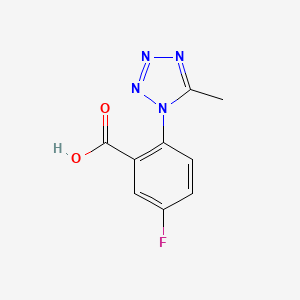
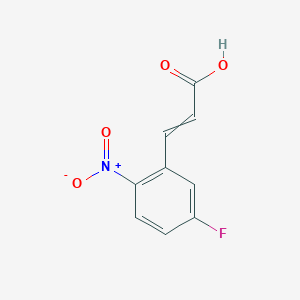


![4-[(1E)-3-ethenyl-3,7-dimethylocta-1,6-dien-1-yl]benzene-1,2-diol](/img/structure/B12443118.png)
